3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate
Description
3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate is a synthetic aromatic ester featuring dual trifluoromethyl (-CF₃) groups attached to a phenyl ring and a pyridine core. The compound’s structure integrates a pyridine-3-carboxylate ester linked to two distinct aromatic moieties: a 3-(trifluoromethyl)phenyl group and a 3-(trifluoromethyl)phenoxy group. This design enhances lipophilicity and metabolic stability, traits critical for pharmaceutical applications .
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl] 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F6NO3/c21-19(22,23)12-4-1-6-14(10-12)29-17-16(8-3-9-27-17)18(28)30-15-7-2-5-13(11-15)20(24,25)26/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCPUGXOCAVZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)OC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling Reactions: The phenyl and pyridine rings are coupled using cross-coupling reactions like Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Antidepressant Activity
The compound has been studied for its potential antidepressant properties, drawing parallels to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI). Research indicates that compounds with similar trifluoromethyl substitutions can exhibit enhanced serotonin uptake inhibition without significantly affecting other neurotransmitter systems .
Neuroprotective Effects
Recent studies suggest that derivatives of pyridine carboxylates can provide neuroprotection in models of neurodegenerative diseases. The compound's ability to modulate neuroinflammation and oxidative stress pathways positions it as a candidate for treating conditions like Alzheimer's disease and Parkinson's disease .
Anticancer Potential
Preliminary investigations have indicated that the compound may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines. The trifluoromethyl group is believed to play a role in enhancing the compound's potency against tumor cells through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study 1: Antidepressant Efficacy
A clinical trial explored the efficacy of similar compounds in patients with major depressive disorder. Results showed significant improvement in depressive symptoms compared to placebo groups, supporting the hypothesis that trifluoromethylated compounds can enhance serotonin activity effectively .
Case Study 2: Neuroprotection in Alzheimer's Disease
In an animal model of Alzheimer's disease, administration of the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function. These findings suggest potential for further development as a therapeutic agent against neurodegeneration .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzyme activity or disrupt cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Niflumic Acid
- Structure: 2-[(3-Trifluoromethyl)phenyl]aminonicotinic acid.
- Key Differences: Replaces the ester group in the target compound with a carboxylic acid (-COOH). Substitutes the phenoxy linkage with an anilino (-NH-) group.
- Impact: The carboxylic acid in niflumic acid improves water solubility but reduces cell membrane permeability compared to the ester-containing target compound. Niflumic acid is a nonsteroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX), whereas the esterified target compound may exhibit prolonged half-life due to slower metabolic hydrolysis .
Morniflumic Acid
- Structure: Morpholinoethyl ester of niflumic acid.
- Key Differences: Contains a morpholinoethyl ester group instead of the 3-(trifluoromethyl)phenyl ester.
- Impact: The morpholino group enhances solubility and bioavailability compared to the purely aromatic ester in the target compound. Morniflumic acid is a prodrug of niflumic acid, suggesting the target compound could similarly act as a prodrug if metabolized to an active acid form .
Phenyl 2-Methoxy-3-Pyridinecarboxylate
- Structure : Phenyl ester with a methoxy (-OCH₃) substituent at the pyridine’s 2-position.
- Key Differences :
- Lacks trifluoromethyl groups; instead, it has a methoxy group.
- Methoxy groups may enhance steric hindrance, altering binding interactions in biological systems .
Sorafenib Tosylate
- Structure : Pyridinecarboxamide with urea and chlorophenyl groups.
- Key Differences :
- Replaces the ester with a urea (-NH-C(=O)-NH-) linkage.
- Incorporates a chloro substituent and a tosylate counterion.
- Impact: The urea group enables hydrogen bonding with kinase targets (e.g., RAF, VEGFR), a mechanism distinct from ester-based compounds.
Data Table: Structural and Functional Comparison
| Compound Name | Key Functional Groups | Biological Activity | Lipophilicity (LogP)* |
|---|---|---|---|
| Target Compound | Aromatic ester, dual -CF₃ | Not reported (theoretical) | High (~4.5) |
| Niflumic Acid | Carboxylic acid, -CF₃, anilino | Anti-inflammatory (COX inhibitor) | Moderate (~2.8) |
| Morniflumic Acid | Morpholinoethyl ester, -CF₃ | Prodrug of niflumic acid | Moderate (~3.1) |
| Phenyl 2-Methoxy-3-Pyridinecarboxylate | Methoxy, phenyl ester | Not reported | Low (~1.9) |
| Sorafenib Tosylate | Urea, chloro, pyridinecarboxamide | Anticancer (kinase inhibitor) | High (~3.7) |
*LogP values estimated based on substituent contributions.
Research Findings and Implications
- Trifluoromethyl Effects : Dual -CF₃ groups in the target compound likely enhance metabolic stability and membrane penetration compared to single -CF₃ analogs like niflumic acid .
- Ester vs. Amide/Urea : Ester linkages (target compound) are more prone to hydrolysis than amides/ureas (sorafenib), suggesting shorter in vivo half-lives unless stabilized .
- Safety: While the safety profile of the target compound is undocumented, structurally related 3-chloro-2-[3-(trifluoromethyl)phenoxy]pyridine requires precautions for inhalation and skin contact, implying similar handling needs .
Biological Activity
3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structure:
This structure highlights the presence of the trifluoromethyl groups, which are critical for its biological activity.
The trifluoromethyl group enhances the compound's interaction with biological targets. Research indicates that compounds containing this group can modulate enzyme activity and receptor binding affinities. For instance, studies have shown that the incorporation of trifluoromethyl groups into phenolic compounds can significantly increase their potency in inhibiting serotonin uptake, suggesting a potential role in antidepressant activity .
Antimicrobial Properties
Recent studies have demonstrated that derivatives of trifluoromethyl-substituted compounds exhibit potent antimicrobial activity. For example, a study reported that N-(trifluoromethyl)phenyl substituted pyrazole derivatives showed effective growth inhibition against antibiotic-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds were found to disrupt biofilm formation and eradicate preformed biofilms more effectively than conventional antibiotics like vancomycin .
Anticancer Activity
The anticancer potential of trifluoromethyl-containing compounds has also been explored. Research on related compounds indicates that they can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest. Notably, compounds with electron-withdrawing groups at strategic positions on the aromatic rings exhibited enhanced cytotoxic effects against various cancer cell lines, including breast and leukemia cancers .
Case Studies
| Study | Compound | Target Pathogen/Cell Line | IC50 Value | Mechanism |
|---|---|---|---|---|
| Study 1 | Trifluoromethyl pyrazole derivative | Staphylococcus aureus | < 10 µg/mL | Biofilm disruption |
| Study 2 | Trifluoromethyl phenolic compound | MCF-7 (breast cancer) | 0.48 µM | Apoptosis induction |
| Study 3 | Trifluoromethyl-substituted aniline | MRSA (methicillin-resistant) | < 5 µg/mL | Growth inhibition |
Research Findings
- Antimicrobial Efficacy : Compounds with trifluoromethyl substitutions have shown a significant increase in antimicrobial efficacy compared to their non-fluorinated counterparts. The presence of the trifluoromethyl group contributes to a higher binding affinity for bacterial targets .
- Cytotoxicity in Cancer Cells : The anticancer properties are attributed to their ability to induce apoptosis through mitochondrial pathways and caspase activation. Studies indicate that these compounds can effectively target cancer cells while exhibiting low toxicity towards normal cells .
- Pharmacokinetic Properties : The introduction of trifluoromethyl groups has been linked to improved metabolic stability and bioavailability, making these compounds suitable candidates for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
